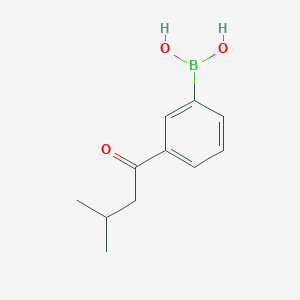

3-(Isopentanoyl)phenylboronic acid

Description

3-(Isopentanoyl)phenylboronic acid (CAS: 2377607-95-7) is a boronic acid derivative featuring an isopentanoyl (3-methylbutanoyl) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₇H₂₅BO₃, and it is commonly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functional group. The isopentanoyl moiety introduces steric bulk and lipophilicity, which can modulate reactivity and solubility in organic solvents . This compound is often employed as a precursor for pharmaceuticals and advanced materials, where tailored electronic and steric effects are critical .

Properties

IUPAC Name |

[3-(3-methylbutanoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8,14-15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVNWWSPVGZJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)CC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentanoyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with phenylboronic acid and isopentanoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: Phenylboronic acid is reacted with isopentanoyl chloride in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure 3-(Isopentanoyl)phenylboronic acid.

Industrial Production Methods

Industrial production methods for 3-(Isopentanoyl)phenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Isopentanoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving 3-(Isopentanoyl)phenylboronic acid.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The isopentanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism:

Boronic acids, including 3-(isopentanoyl)phenylboronic acid, are widely used in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

Key Applications:

- Suzuki-Miyaura Coupling: This compound can be utilized as a reagent in the Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals and agrochemicals .

- Catalyst Development: It serves as a precursor for developing novel catalysts that enhance reaction efficiency and selectivity in organic transformations .

Biomedical Applications

Drug Delivery Systems:

The dynamic nature of boronic acids allows them to form stable yet reversible interactions with biomolecules, making them ideal candidates for drug delivery systems.

Case Studies:

- Stimuli-Responsive Hydrogels: Research indicates that polymers incorporating phenylboronic acid derivatives can be engineered to respond to physiological stimuli (e.g., pH changes), releasing therapeutic agents in a controlled manner .

- Biosensors: The ability of 3-(isopentanoyl)phenylboronic acid to selectively bind diols enables its use in biosensors for detecting glucose and other carbohydrates, which is particularly relevant for diabetes management .

Materials Science

Smart Materials:

The incorporation of boronic acids into polymer matrices has led to the development of smart materials with self-healing properties and enhanced mechanical performance.

Applications:

- Self-Healing Polymers: Boronic acid-based polymers can undergo dynamic covalent bonding, allowing materials to repair themselves after damage. This property has potential applications in coatings and structural materials .

- Thermal and Mechanical Properties: The integration of 3-(isopentanoyl)phenylboronic acid into polymer systems can improve thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and automotive industries .

Analytical Chemistry

Chemical Sensors:

The selective binding properties of boronic acids are exploited in analytical chemistry to develop sensors for various analytes.

Applications:

- Detection of Biomolecules: The compound can be used to create sensors that detect specific biomolecules through changes in fluorescence or conductivity upon binding with target analytes .

- Environmental Monitoring: Its application extends to environmental science where it can be employed in sensors for detecting pollutants or hazardous substances through selective binding interactions.

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient carbon-carbon bond formation |

| Biomedical | Drug Delivery Systems | Controlled release based on physiological stimuli |

| Materials Science | Smart Materials (self-healing polymers) | Enhanced durability and repair capabilities |

| Analytical Chemistry | Chemical Sensors | High selectivity for biomolecule detection |

Mechanism of Action

The mechanism of action of 3-(Isopentanoyl)phenylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or substituted alkene product.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- Electronic Effects: Electron-withdrawing groups (e.g., chlorine in 3-CPBA) increase boronic acid acidity, enhancing reactivity in cross-couplings but reducing stability in aqueous media . Electron-donating groups (e.g., ethyl in 3-Ethylphenylboronic acid) improve solubility in organic solvents but may slow reaction rates due to reduced electrophilicity . The isopentanoyl group in 3-(Isopentanoyl)phenylboronic acid provides moderate electron-withdrawing effects while imposing steric hindrance, which can suppress protodeboronation (a common degradation pathway for boronic acids) .

- Steric Effects: Bulky substituents like isopentanoyl reduce undesired side reactions in Suzuki couplings by shielding the boron center . In dendrimer applications, analogs such as 3-(bromomethyl)phenylboronic acid (P6) showed lower translocation efficiency compared to smaller substituents, highlighting the impact of steric bulk on functional performance .

Application-Specific Performance

- Pharmaceutical Intermediates: 3-Ethylphenylboronic acid is preferred for drug synthesis due to its balance of reactivity and solubility, whereas the isopentanoyl derivative is reserved for specialized targets requiring lipophilic motifs .

- Biomedical Sensors: 3-(Hydroxymethyl)phenylboronic acid excels in glucose sensing due to its hydrophilic nature, while 3-(Isopentanoyl)phenylboronic acid is less suited for aqueous environments .

- Catalysis: 3-(Aminomethyl)phenylboronic acid hydrochloride acts as a catalyst in asymmetric synthesis, leveraging its amine-boronic acid synergy, a feature absent in the isopentanoyl variant .

Stability and Handling

- Thermal Stability: Phenylboronic acids with alkyl substituents (e.g., 3,4-dimethylphenylboronic acid) exhibit higher melting points (~118–121°C) compared to carbonyl-substituted derivatives like 3-(Isopentanoyl)phenylboronic acid, which may require low-temperature storage to prevent decomposition .

- Protodeboronation Resistance: The isopentanoyl group enhances stability against protodeboronation compared to unsubstituted phenylboronic acid, as demonstrated in mechanistic studies .

Biological Activity

3-(Isopentanoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-(Isopentanoyl)phenylboronic acid has the molecular formula and a molecular weight of 288.19 g/mol. It features a boron atom bonded to a phenyl group with an isopentanoyl substituent at the meta position. This unique structure influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of phenylboronic acids, including derivatives like 3-(Isopentanoyl)phenylboronic acid. For instance, related compounds have shown activity against various pathogens:

- Candida albicans : Moderate antifungal activity has been noted.

- Aspergillus niger : Higher activity compared to other fungal strains.

- Bacillus cereus : Demonstrated lower Minimum Inhibitory Concentration (MIC) values than established antifungal agents like Tavaborole, suggesting promising antibacterial properties .

The mechanism through which 3-(Isopentanoyl)phenylboronic acid exerts its biological effects involves interactions with specific biological targets, such as enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can disrupt enzyme function or alter receptor signaling pathways. This property is particularly relevant in the context of drug development for conditions such as diabetes and cancer .

Medicinal Chemistry

3-(Isopentanoyl)phenylboronic acid may serve as a lead compound in the development of new pharmaceuticals targeting various diseases. Its ability to interact with biological molecules makes it a candidate for further research into drug formulations aimed at treating infections or metabolic disorders .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic structures. Its role as a reactant underscores its versatility in chemical synthesis applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of phenylboronic acids and their derivatives:

- Study on Antimicrobial Activity : A study found that phenylboronic acids exhibited varying degrees of antimicrobial activity against bacteria and fungi, highlighting their potential as therapeutic agents .

- Nanovector Development : Research has demonstrated that phenylboronic acid-decorated nanoparticles can enhance drug delivery specifically to cancer cells, improving therapeutic efficacy without systemic toxicity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Isopentanoyl)phenylboronic acid | C₁₇H₂₅BO₃ | Acyl substitution at meta position |

| Phenylboronic Acid Pinacol Ester | C₁₂H₁₇BO₂ | Basic structure without substituents |

| 4-Isobutylphenylboronic Acid | C₁₅H₂₃BO₂ | Branched alkyl group enhancing solubility |

This table illustrates how 3-(Isopentanoyl)phenylboronic acid differs from other phenylboronic acids in terms of structure and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.